molecular formula C20H38 B1241275 Labdane CAS No. 561-90-0

Labdane

Cat. No. B1241275
CAS RN: 561-90-0
M. Wt: 278.5 g/mol
InChI Key: LEWJAHURGICVRE-AISVETHESA-N
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Description

Labdane is a terpenoid fundamental parent and a diterpene.

Scientific Research Applications

Anti-Inflammatory Potential

Labdane diterpenoids have been identified as promising agents in the treatment of inflammation. These compounds inhibit nuclear factor-kappaB (NF-κB) activity, modulate arachidonic acid metabolism, and reduce nitric oxide production, which are key pathways in inflammatory processes. Research has highlighted their significant role in therapeutic interventions for various inflammatory diseases (Tran, Wong, & Chai, 2017).

Synthesis and Structural Analysis

Labdane diterpenoids, known for their biological activities, have been subjects of synthetic and structural studies. This includes the synthesis of labdane natural products containing heterocycles and the determination of their unambiguously assigned structures (Mack & Njardarson, 2013).

Antiproliferative Effects

Labdane diterpenes have exhibited antiproliferative effects, particularly in cancer research. Studies have focused on synthesizing dimeric diterpenes from labdane and evaluating their activity on various human tumor cell lines, showing significant potential in cancer therapy (Pertino et al., 2013).

Biosynthesis

Research has also delved into the biosynthesis of labdane-related diterpenes. This includes the development of modular approaches for the biosynthesis of these compounds, potentially leading to the production of thousands of distinct natural products (Cyr et al., 2007).

Pharmacological Applications

Labdane diterpenes have been studied for their potential in pharmacological applications. This includes the design and synthesis of novel TRPV4 antagonists inspired by labdane diterpenes, which could be useful in treating respiratory diseases, including SARS-CoV-2 infection (Mazzotta et al., 2020).

Novel Labdane Diterpenes Discovery

The discovery of novel labdane diterpenes from various sources, including endophytic Streptomyces, has been a significant area of research. This involves isolating new compounds and understanding their biosynthetic pathways (Xiong et al., 2018).

Broad Spectrum of Biological Activities

Labdane diterpenes have been reported to possess a broad spectrum of biological activities, contributing significantly to their use in various medicinal and therapeutic applications (Chinou, 2005).

Anti-Plasmodial Activity

Certain labdane diterpenoids have shown promising anti-plasmodial activity, making them potential candidates for malaria treatment (Kenmogne et al., 2006).

Biomimetic Synthesis

Biomimetic synthesis of labdane and its analogs has been explored, focusing on compounds with anti-inflammatory and antioxidant effects. This involves creating synthetic routes for labdane-related compounds (Talniya, Chauhan, & Pandit, 2022).

Cytotoxic Properties

Labdane diterpenoids have been isolated from various sources and tested for their cytotoxicity against different human tumor cell lines, showing potential in cancer treatment (Roengsumran et al., 2001).

Cardioprotective Effects

Labdane diterpenes have been investigated for their cardioprotective effects in anoxia/reperfusion injury models, showing potential in treating heart-related conditions (Cuadrado et al., 2011).

Vasorelaxant and Hypotensive Actions

The labdane-type diterpene ent-3-acetoxy-labda-8(17),13-dien-15-oic acid has been studied for its vasorelaxant and hypotensive actions, providing insights into potential cardiovascular applications (Simplicio et al., 2014).

properties

CAS RN

561-90-0

Product Name

Labdane

Molecular Formula

C20H38

Molecular Weight

278.5 g/mol

IUPAC Name

(1S,2S,4aS,8aR)-2,5,5,8a-tetramethyl-1-[(3R)-3-methylpentyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C20H38/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h15-18H,7-14H2,1-6H3/t15-,16+,17+,18+,20-/m1/s1

InChI Key

LEWJAHURGICVRE-AISVETHESA-N

Isomeric SMILES

CC[C@@H](C)CC[C@H]1[C@H](CC[C@@H]2[C@@]1(CCCC2(C)C)C)C

SMILES

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C

Canonical SMILES

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C

synonyms

2alpha,3alpha-dihydroxy-labda-8(17),12(13),14(15)-triene
labdane

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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